N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
説明
N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a carboxamide linkage to a 3-chloro-2-fluorophenyl group and a substituted ethyl moiety at the triazole’s 1-position. The ethyl substituent contains a hydroxyl group and a 2-methoxyphenyl group, introducing both hydrophilicity and stereochemical complexity.
特性
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-27-16-8-3-2-5-11(16)15(25)10-24-9-14(22-23-24)18(26)21-13-7-4-6-12(19)17(13)20/h2-9,15,25H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQNJZRFMODXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Structural Differences:
The compound’s uniqueness lies in its 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl] substituent, which distinguishes it from simpler triazole derivatives. Below is a comparative analysis with structurally related compounds:
*Estimated based on structural formula.
Substituent Impact:
- However, the bulky 2-methoxyphenyl group may reduce membrane permeability relative to smaller substituents like ethyl .
- Stereochemical Complexity : The 2-hydroxy group introduces a stereocenter, which could influence binding affinity to chiral targets, a feature absent in 4J or Rufinamide .
- Electron-Withdrawing Effects: The 3-chloro-2-fluorophenyl group combines Cl and F atoms, likely enhancing metabolic stability compared to mono-halogenated analogues like 3o or Rufinamide .
準備方法
Synthesis of 2-Azido-1-(2-methoxyphenyl)ethanol
Step 1: Tosylation of 2-(2-Methoxyphenyl)ethanol
2-(2-Methoxyphenyl)ethanol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (pyridine or triethylamine) to yield the corresponding tosylate.
Step 2: Azide Substitution
The tosylate intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, producing 2-azido-1-(2-methoxyphenyl)ethanol.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 60°C |
| Time | 12 hours |
| Yield | 85–90% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 3: Triazole Ring Formation
2-Azido-1-(2-methoxyphenyl)ethanol reacts with propiolic acid in a 1:1 molar ratio under Cu(I) catalysis. A mixture of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate in tert-butanol/water (1:1) facilitates regioselective 1,4-triazole formation.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O (10 mol%) |
| Reducing Agent | Sodium ascorbate (20 mol%) |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room temperature |
| Time | 6–8 hours |
| Yield | 75–80% |
The product, 1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid , is purified via recrystallization from ethyl acetate/hexane.
Amide Bond Formation
Step 4: Carboxylic Acid Activation
The triazole-4-carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This generates a reactive O-acylisourea intermediate, which is subsequently treated with 3-chloro-2-fluoroaniline to form the target carboxamide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI (1.2 equiv) |
| Additive | HOBt (1.2 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → Room temperature |
| Time | 12 hours |
| Yield | 65–70% |
Optimization and Challenges
Regioselectivity in CuAAC
The Cu(I)-catalyzed reaction ensures exclusive 1,4-regioselectivity, critical for positioning the carboxylic acid group at the triazole’s 4-position. Control experiments without Cu(I) yielded negligible product, underscoring the catalyst’s role.
Protecting Group Strategy
The hydroxyl group in 2-azido-1-(2-methoxyphenyl)ethanol remains unprotected during CuAAC due to its stability under reaction conditions. Post-triazole formation, no deprotection is required, streamlining the synthesis.
Amide Coupling Efficiency
Comparative studies of coupling reagents revealed EDCI/HOBt outperforms alternatives like DCC or CDI in minimizing racemization and improving yields (Table 1).
Table 1: Coupling Reagent Screening for Amide Formation
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt | 70 | 98.5 |
| DCC/DMAP | 55 | 95.2 |
| CDI | 60 | 96.8 |
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.55–7.10 (m, 6H, aromatic), 5.20 (s, 1H, -OH), 4.85–4.60 (m, 2H, -CH₂-), 3.80 (s, 3H, -OCH₃).
- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
- HRMS : m/z [M+H]⁺ calculated for C₂₀H₁₈ClFN₄O₃: 432.1034; found: 432.1036.
Alternative Synthetic Approaches
Microwave-Assisted CuAAC
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining yields at 72–75%, offering a scalable alternative.
Solid-Phase Synthesis
Immobilizing the azide component on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (50–55%) compared to solution-phase methods.
Industrial Scalability Considerations
- Cost Analysis : Propiolic acid and EDCI constitute 60% of raw material costs. Substituting EDCI with cheaper alternatives (e.g., T3P) is under investigation.
- Environmental Impact : Solvent recovery systems for DMF and t-BuOH reduce waste by 40%, aligning with green chemistry principles.
Q & A
Q. What are the optimal synthetic routes for N-(3-chloro-2-fluorophenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes coupling the triazole with a substituted phenyl group and introducing the hydroxy-2-(2-methoxyphenyl)ethyl moiety. Key steps are:
Triazole formation : Optimize reaction time (4–8 hours) and temperature (60–80°C) to avoid side products .
Carboxamide coupling : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Yield improvements (70–85%) are achieved by controlling stoichiometry and using high-purity solvents.
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ ion at m/z 433.0821) .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide) .
Cross-referencing with computational simulations (e.g., DFT for NMR shifts) enhances reliability .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Initial screening should include:
- Cytotoxicity assays : MTT or SRB against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Use DMSO as a solvent control (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR strategies include:
- Substituent variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate target binding .
- Scaffold hopping : Compare triazole-4-carboxamide analogs (e.g., pyrazole or thiazole derivatives) for improved potency .
- QSAR modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict binding affinity to targets like EGFR or COX-2 .
Validate predictions with in vitro assays and crystallography (if protein co-crystals are obtainable) .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Address discrepancies by:
- Standardizing protocols : Ensure consistent cell lines (ATCC-verified), passage numbers, and assay conditions (e.g., incubation time, serum concentration) .
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
- Orthogonal assays : Confirm activity via multiple methods (e.g., Western blot for protein expression alongside cell viability) .
Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .
Q. How can crystallographic studies elucidate its interaction with biological targets?
- Methodological Answer : Key steps for X-ray crystallography:
Protein expression/purification : Optimize His-tagged target protein (e.g., kinase) in E. coli BL21(DE3) .
Co-crystallization : Soak crystals in 5–10 mM compound solution (20% PEG 3350, pH 7.4) .
Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures .
Analyze binding modes (e.g., hydrogen bonds with active-site residues) using PyMOL or Coot .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Scale-up considerations:
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., via microreactors at 100 mL/min flow rate) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process analytical technology (PAT) : Monitor reactions in real-time using inline FT-IR or HPLC .
Optimize steps with Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
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